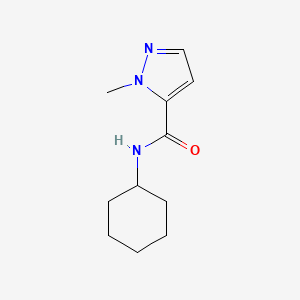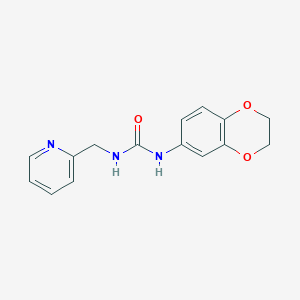![molecular formula C16H17NO3 B4777354 N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4777354.png)
N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide
Descripción general
Descripción
N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as FMPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMPOB is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it has been shown to act as a potent inhibitor of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide disrupts microtubule formation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, protection against oxidative stress and inflammation, and modulation of the immune system. In cancer cells, N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death. N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF), which is a key factor in the formation of new blood vessels. In neurons, N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide protects against oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide also modulates the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the differentiation of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules. These limitations can be overcome by using appropriate solvents and experimental conditions and by optimizing the experimental design.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide, including the development of new analogs with improved efficacy and safety profiles, the elucidation of its mechanism of action at the molecular level, and the exploration of its potential applications in other fields, such as infectious diseases and autoimmune disorders. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide in vivo and to evaluate its potential for clinical use.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has been shown to protect neurons against oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2-methylprop-2-enoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(2)11-20-14-6-3-5-13(9-14)16(18)17-10-15-7-4-8-19-15/h3-9H,1,10-11H2,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPQRUGAAOPWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-ethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777276.png)
![N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4777282.png)
![1-(3-chlorophenyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4777283.png)
![2-(2-furyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4777285.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4777288.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-phenyl-2-propyl-3-furamide](/img/structure/B4777296.png)
![methyl {[5-(4-ethyl-5-methyl-3-thienyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4777321.png)



![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B4777351.png)

![methyl 2-({2-cyano-3-[4-methoxy-3-(methoxymethyl)phenyl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4777365.png)
![2-(2-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4777371.png)